Gyrocarpine
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Overview
Description
Gyrocarpine is a bisbenzylisoquinoline alkaloid.
Scientific Research Applications
1. Environmental Impact Assessment
Gyrocarpine's application in environmental studies is highlighted in a study by Stockman et al. (2006). They evaluated a Genetic Algorithm for Rule-set Prediction (GARP) model, an ecological niche modelling method, for predicting the spatial distribution of non-invasive, non-vagile invertebrates. This research underscores the utility of Gyrocarpine in environmental impact assessments and species distribution studies (Stockman, Beamer, & Bond, 2006).
2. Biofuel Research
Research by Arpa, Yumrutaş, and Alma (2010) on the effects of turpentine and gasoline-like fuel obtained from waste lubrication oil on engine performance and exhaust emission, contributes to the understanding of biofuels' impact on engine efficiency and environmental pollution. This highlights Gyrocarpine's potential in developing sustainable energy solutions (Arpa, Yumrutaş, & Alma, 2010).
3. Renewable Resources and Waste Management
Research on biochar production from conocarpus wastes at varying pyrolysis temperatures by Al-Wabel et al. (2013) indicates Gyrocarpine's relevance in enhancing the carbon sequestration potential of biochar. This study provides insights into waste management and the utilization of renewable resources (Al-Wabel, Al-Omran, El-Naggar, Nadeem, & Usman, 2013).
4. Agricultural Applications
Gyrocarpine's applications extend to agriculture, as evidenced by a study on the adsorption of crystal violet dye using grapefruit peel by Saeed, Sharif, and Iqbal (2010). This research demonstrates the potential of using agricultural waste products in environmental remediation and sustainable agriculture practices (Saeed, Sharif, & Iqbal, 2010).
5. Water Treatment Technologies
In the study by Leite et al. (2018), activated carbons from avocado seed were optimized and applied for the removal of several emerging organic compounds, showcasing Gyrocarpine's role in developing new water treatment technologies and addressing water pollution challenges (Leite, Saucier, Lima, Reis, Mello, Shirmardi, Dias, & Sampaio, 2018).
properties
CAS RN |
102487-16-1 |
---|---|
Product Name |
Gyrocarpine |
Molecular Formula |
C37H40N2O6 |
Molecular Weight |
608.7 g/mol |
IUPAC Name |
(1S,14R)-6,21,25-trimethoxy-15,30-dimethyl-8,23-dioxa-15,30-diazaheptacyclo[22.6.2.29,12.13,7.114,18.027,31.022,33]hexatriaconta-3(36),4,6,9(35),10,12(34),18,20,22(33),24,26,31-dodecaen-20-ol |
InChI |
InChI=1S/C37H40N2O6/c1-38-14-12-24-20-32(42-4)34-21-27(24)28(38)17-23-8-11-31(41-3)33(18-23)44-26-9-6-22(7-10-26)16-29-35-25(13-15-39(29)2)19-30(40)36(43-5)37(35)45-34/h6-11,18-21,28-29,40H,12-17H2,1-5H3/t28-,29+/m0/s1 |
InChI Key |
VXPVPAHQYCJDTP-URLMMPGGSA-N |
Isomeric SMILES |
CN1CCC2=CC(=C(C3=C2[C@H]1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)C[C@H]6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |
SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |
Canonical SMILES |
CN1CCC2=CC(=C(C3=C2C1CC4=CC=C(C=C4)OC5=C(C=CC(=C5)CC6C7=CC(=C(C=C7CCN6C)OC)O3)OC)OC)O |
Other CAS RN |
102487-16-1 |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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